2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, such as palladium or rhodium complexes, to facilitate specific steps in the synthesis . Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Thiophene derivatives: Such as suprofen and articaine, which have various pharmacological properties.
Uniqueness
What sets 2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for diverse applications in research and industry .
Properties
Molecular Formula |
C17H19N3O4S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]carbamothioylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S2/c1-9-10(2)26-16(14(9)15(18)22)20-17(25)19-13(21)8-24-12-6-4-11(23-3)5-7-12/h4-7H,8H2,1-3H3,(H2,18,22)(H2,19,20,21,25) |
InChI Key |
CEFCWHADJXWAMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)COC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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